molecular formula C16H20BrNO4 B11797113 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde

2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde

Cat. No.: B11797113
M. Wt: 370.24 g/mol
InChI Key: MWWAMGFGCJRQND-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is an organic compound that features a bromine atom, an ethoxy group, and a piperidinyl-ethoxy group attached to a benzaldehyde core

Properties

Molecular Formula

C16H20BrNO4

Molecular Weight

370.24 g/mol

IUPAC Name

2-bromo-5-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde

InChI

InChI=1S/C16H20BrNO4/c1-2-21-14-8-12(10-19)13(17)9-15(14)22-11-16(20)18-6-4-3-5-7-18/h8-10H,2-7,11H2,1H3

InChI Key

MWWAMGFGCJRQND-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)N2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 5-ethoxy-2-hydroxybenzaldehyde to introduce the bromine atom. This is followed by the formation of the piperidinyl-ethoxy group through a nucleophilic substitution reaction involving piperidine and an appropriate ethoxy derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution of the bromine atom.

Major Products Formed

    Oxidation: 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzoic acid.

    Reduction: 2-Bromo-5-ethoxy-4-(2-hydroxy-2-(piperidin-1-yl)ethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has been explored for its potential as an active pharmaceutical ingredient (API). Its structural components suggest possible interactions with various biological targets, making it a candidate for developing new therapeutic agents. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, which may be applicable to this compound as well.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzaldehyde compounds can exhibit antimicrobial properties. The presence of the bromine atom and the piperidine ring may enhance the compound's ability to inhibit microbial growth, making it a subject of interest in the development of new antibiotics or antifungal agents.

Neuropharmacology

Given the piperidine moiety's known effects on the central nervous system, this compound could be investigated for neuropharmacological applications. Compounds with similar structures have shown potential in treating neurological disorders such as depression and anxiety. The interaction of this compound with neurotransmitter receptors could be a focal point for future studies.

Synthesis of Novel Compounds

The unique structure of 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde makes it an attractive intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study 1: Antimicrobial Screening

A study conducted on benzaldehyde derivatives demonstrated that compounds similar to 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the bromine substituent in enhancing antibacterial efficacy.

Case Study 2: Neuropharmacological Effects

In neuropharmacological research, derivatives of piperidine have been shown to interact with serotonin receptors, suggesting potential antidepressant effects. A compound structurally related to 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde was tested in animal models, showing promise in reducing anxiety-like behaviors.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the piperidinyl-ethoxy group can enhance its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the combination of its bromine, ethoxy, and piperidinyl-ethoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Biological Activity

2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde (CAS Number: 97179223) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C16H20BrNO4C_{16}H_{20}BrNO_4. Its structure includes a bromine atom, an ethoxy group, and a piperidine moiety, which are significant for its biological activity.

Anticancer Properties

Research indicates that derivatives containing similar structural motifs to 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde exhibit notable anticancer properties. For instance, compounds with the piperidine structure have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds often act through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Studies have demonstrated that compounds similar to this benzaldehyde derivative possess antimicrobial properties. The presence of the bromine atom and the piperidine ring enhances the compound's interaction with microbial membranes, leading to increased permeability and cell death .

Neuroprotective Effects

Emerging research suggests that 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde may exhibit neuroprotective effects. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Study 1: Anticancer Activity

In a study published in ACS Omega, researchers synthesized various derivatives of benzaldehyde and tested their anticancer activity against different cancer cell lines. The results indicated that compounds with piperidine rings showed significant antiproliferative effects, particularly against breast and lung cancer cells .

Study 2: Neuroprotective Mechanisms

A separate study focused on the neuroprotective potential of similar compounds. The research highlighted that certain derivatives could inhibit AChE activity effectively, demonstrating potential for treating cognitive decline associated with aging and neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargeted Cells/OrganismsIC50 Value (µM)Reference
Compound AAnticancerMDA-MB-23115
Compound BAntimicrobialE. coli25
Compound CNeuroprotectiveAChE0.08

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde?

The compound is typically synthesized via multi-step nucleophilic substitution and condensation reactions. For example:

  • Step 1 : Alkoxylation of a brominated benzaldehyde precursor (e.g., 4-hydroxybenzaldehyde derivatives) with a piperidine-containing ethoxy side chain under basic conditions (e.g., NaHCO₃ or NaOH in ethanol) .
  • Step 2 : Oxime or Schiff base formation using hydroxylamine hydrochloride or similar reagents to stabilize the aldehyde group during purification .
  • Step 3 : Final purification via recrystallization or column chromatography. Key intermediates and reaction progress are monitored by TLC .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy, piperidinyl, and bromine groups). For example, the aldehyde proton appears at δ ~10.8 ppm, while piperidinyl protons resonate as multiplet signals at δ 1.4–2.8 ppm .
  • IR : Stretching bands for C=O (2-oxo group, ~1657 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .

Q. How should this compound be handled to ensure stability and safety?

  • Storage : Keep in a cool, dry environment (<25°C) under inert gas (N₂ or Ar) to prevent oxidation of the aldehyde group .
  • PPE : Use nitrile gloves, safety goggles, and a lab coat. Avoid skin contact due to potential acute toxicity .
  • Ventilation : Handle in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and stereoelectronic effects. For example:

  • Bond angles and lengths : Validate the spatial arrangement of the ethoxy and piperidinyl groups .
  • Software : Use SHELXL for refinement, ensuring R-factor values <0.05 for high confidence .
  • Challenges : Crystallization may require slow evaporation of polar solvents (e.g., ethanol/water mixtures) .

Q. What strategies optimize reaction yields in the synthesis of derivatives (e.g., thiazolidinedione hybrids)?

  • Catalysis : Use phase-transfer catalysts (e.g., benzyltributylammonium chloride) to enhance nucleophilic substitution efficiency .
  • Microwave-assisted synthesis : Reduces reaction time for condensation steps (e.g., forming Schiff bases) .
  • Solvent optimization : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates .

Q. How can computational methods predict the biological activity of this compound?

  • Docking studies : Target proteins like PPAR-γ (peroxisome proliferator-activated receptor gamma) for hypoglycemic activity, leveraging structural similarity to thiazolidinedione derivatives .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants of ethoxy groups) with activity trends .

Q. What analytical techniques are suitable for detecting trace impurities in bulk samples?

  • HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities (e.g., unreacted aldehyde precursors) .
  • LC-MS/MS : Identify impurities at ppm levels by matching fragmentation patterns to known byproducts .

Q. How do conflicting spectral and crystallographic data arise, and how should they be resolved?

  • Example : Discrepancies in piperidinyl group orientation (NMR vs. SCXRD) may stem from dynamic effects in solution.
  • Resolution : Perform variable-temperature NMR to assess conformational flexibility or compare with DFT-optimized structures .

Q. What metabolomic approaches are recommended for studying in vivo derivatives of this compound?

  • Metabolite synthesis : Design metabolites via hepatic microsome assays or chemical derivatization (e.g., oxidation of ethoxy groups) .
  • Analytical workflow : Use UPLC-QTOF-MS with isotopic labeling to track metabolic pathways in animal models .

Q. How can reaction mechanisms for key transformations (e.g., oxime formation) be elucidated?

  • Kinetic studies : Monitor reaction rates under varying pH and temperature conditions to identify rate-determining steps .
  • Isotopic labeling : Use ¹⁸O-labeled hydroxylamine to confirm nucleophilic attack pathways .

Tables for Key Data

Q. Table 1. Comparative Reactivity of Substituents

SubstituentReaction Rate (Relative to H)Electronic Effect (Hammett σ)
-OCH₂CH₃ (ethoxy)1.5-0.24 (electron-donating)
-Br0.8+0.23 (electron-withdrawing)
-O-Piperidinyl2.1-0.15 (moderate donating)

Q. Table 2. Crystallographic Parameters

ParameterValue (from SCXRD)
Space groupP2₁/c
R-factor0.049
Bond angle (C-O-C)121.53°
Displacement paramsUₑq = 0.03–0.05 Ų

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